1-[3-(2-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one
Description
1-[3-(2-Hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one is a pyrazoline derivative synthesized via the condensation of chalcones with hydrazine hydrate in the presence of aliphatic acids (e.g., formic, acetic, or propionic acid) . Pyrazolines are five-membered heterocyclic compounds with a saturated pyrazole ring, often exhibiting diverse biological activities such as antimicrobial, antitumor, and enzyme inhibitory properties . The unique structural feature of this compound is the 2-hydroxyphenyl group at the 3-position of the pyrazoline ring, which distinguishes it from analogs with para-substituted aryl groups (e.g., 4-fluorophenyl or 4-chlorophenyl).
Properties
IUPAC Name |
1-[5-(2-hydroxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-2-18(22)20-16(13-8-4-3-5-9-13)12-15(19-20)14-10-6-7-11-17(14)21/h3-11,16,21H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEBJNIMDZZUBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=CC=C2O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one typically involves the condensation of 2-hydroxyacetophenone with phenylhydrazine, followed by cyclization and subsequent reaction with propanone. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nitro groups, Lewis acids as catalysts.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit notable anticancer properties. Studies have shown that 1-[3-(2-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one can induce apoptosis in cancer cells through multiple pathways. For instance, it has been reported to inhibit cell proliferation and promote cell cycle arrest in various cancer cell lines, including breast and prostate cancer cells .
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in preclinical studies. It acts by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response. This property makes it a potential candidate for developing new anti-inflammatory drugs .
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .
Analgesic Effects
The compound has shown promise as an analgesic agent. Experimental models have demonstrated its efficacy in reducing pain responses comparable to standard analgesics like aspirin and ibuprofen. This suggests potential applications in pain management therapies .
Neuroprotective Effects
Neuroprotective properties have also been observed, particularly in models of neurodegenerative diseases such as Alzheimer's. The compound may exert protective effects against oxidative stress and neuronal cell death, highlighting its potential for treating neurodegenerative disorders .
Synthesis of Novel Materials
In material science, the unique structural features of this compound allow for the synthesis of novel polymers and composites with enhanced mechanical and thermal properties. These materials can be utilized in various applications ranging from coatings to biomedical devices .
Case Study 1: Anticancer Efficacy
A study published in the European Journal of Medicinal Chemistry explored the anticancer efficacy of pyrazole derivatives, including this compound. The results indicated a significant reduction in tumor growth rates when administered to xenograft models, suggesting its potential as a therapeutic agent in oncology .
Case Study 2: Anti-inflammatory Mechanism
In a preclinical model assessing anti-inflammatory activity, the compound was shown to significantly reduce edema formation in carrageenan-induced paw edema tests. The study concluded that the mechanism involves inhibition of NF-kB signaling pathways, leading to decreased expression of inflammatory mediators .
Mechanism of Action
The mechanism of action of 1-[3-(2-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl and pyrazole groups can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation by binding to their active sites.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physical Properties
Key differences arise from substituents on the pyrazoline ring. Below is a comparative analysis:
Table 1: Structural and Physical Properties of Selected Pyrazoline Derivatives
Key Observations :
Crystallographic and Geometric Differences
X-ray studies reveal that substituents influence dihedral angles between the pyrazoline ring and aryl groups:
Key Observations :
Spectroscopic Characterization
- IR Spectroscopy : Hydroxyl groups typically show broad peaks at 3200–3600 cm⁻¹, absent in halogenated analogs .
- ¹H NMR : Ortho-substituted phenyl groups may exhibit distinct splitting patterns compared to para-substituted derivatives. For example, ME-3 (4-chlorophenyl) shows δ 1.27 ppm for pyrazoline methylene protons .
Biological Activity
1-[3-(2-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Antioxidant Activity
Research has indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of pyrazole have shown higher radical scavenging abilities compared to standard antioxidants like Trolox . This suggests that this compound may also possess similar activities.
Antimicrobial Activity
Pyrazole derivatives are known for their antimicrobial effects. In studies evaluating various pyrazole compounds, some exhibited broad-spectrum antibacterial and antifungal activities . The compound could potentially demonstrate similar effects, making it a candidate for further investigation in antimicrobial applications.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented. For example, certain compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation . Given the structural similarities, this compound may also exert anti-inflammatory effects.
The biological activity of pyrazole compounds often involves interactions with various biological targets. These include:
- Enzyme Inhibition : Many pyrazoles act as inhibitors of key enzymes involved in inflammatory pathways and oxidative stress.
- Receptor Binding : Some derivatives bind to specific receptors, modulating their activity and leading to therapeutic effects.
Study on Antioxidant Potential
A study conducted on related pyrazole derivatives demonstrated that compounds with hydroxyl substitutions showed enhanced antioxidant activity through free radical scavenging assays . This suggests that the hydroxy group in this compound could similarly enhance its antioxidant potential.
Evaluation of Antimicrobial Properties
In an investigation into the antimicrobial efficacy of various pyrazole derivatives, certain compounds were found to inhibit bacterial growth effectively. For instance, compounds structurally similar to this compound exhibited significant inhibition against Escherichia coli and Staphylococcus aureus .
Q & A
Q. What synthetic methods are used to prepare 1-[3-(2-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one, and how are intermediates characterized?
The compound is synthesized via cyclocondensation of chalcone derivatives with hydrazine hydrate under acidic reflux conditions (acetic acid, 5 hours). Intermediates are characterized using NMR spectroscopy (e.g., H/C NMR) and X-ray crystallography to confirm regiochemistry and stereochemistry .
| Reaction Conditions | Characterization Tools |
|---|---|
| Hydrazine hydrate, acetic acid, reflux | H/C NMR, X-ray diffraction |
Q. How is the crystal structure of this compound determined, and what software is employed?
Single-crystal X-ray diffraction (SCXRD) is the primary method. The SHELX suite (e.g., SHELXL for refinement) is used to solve structures, analyze unit cell parameters, and identify non-covalent interactions (e.g., C—H···O hydrogen bonds). Key crystallographic data include:
| Parameter | Value |
|---|---|
| Space group | Triclinic, |
| Unit cell (Å, °) | , , , , |
| Dihedral angles | 83.2° (inter-phenyl), 3.4° (pyrazole-phenyl) |
Q. What in vitro assays evaluate the compound’s antioxidant and antidiabetic potential?
- Antioxidant activity : DPPH radical scavenging assay (IC values).
- Antidiabetic activity : Streptozotocin-induced diabetic rodent models, measuring glucose tolerance and insulin sensitivity .
Advanced Research Questions
Q. How do substituent variations at the phenyl or pyrazole rings affect biological activity?
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -F, -Cl) at the para position enhance cholinesterase inhibition (e.g., IC = 123 nM for AChE), while bulky substituents reduce bioavailability. Computational docking (AutoDock) and molecular dynamics (MD) simulations validate binding modes .
| Substituent | Biological Activity | IC |
|---|---|---|
| 4-Fluorophenyl | AChE inhibition | 123 nM |
| 4-Bromophenyl | BChE inhibition | 201 nM |
Q. What computational methods elucidate electronic properties and reactivity?
- Wavefunction analysis : Multiwfn calculates electrostatic potential (ESP), electron localization function (ELF), and Fukui indices to predict reactive sites .
- HOMO-LUMO analysis : Density functional theory (DFT) at B3LYP/6-31G(d) level identifies charge transfer interactions, correlating with antioxidant activity .
Q. How are contradictions in crystallographic and spectroscopic data resolved?
Discrepancies between X-ray bond lengths and DFT-optimized geometries are addressed via Hirshfeld surface analysis, which quantifies intermolecular interactions. For example, weak C—H···O hydrogen bonds (2.6–3.0 Å) and π-π stacking (3.8 Å) explain lattice stability despite steric hindrance .
Q. What strategies optimize synthetic yields for scale-up in academic settings?
- Microwave-assisted synthesis : Reduces reaction time from 5 hours to 30 minutes.
- Catalytic methods : Use of Amberlyst-15 or p-toluenesulfonic acid (PTSA) improves chalcone cyclization efficiency .
Methodological Considerations
- Data contradiction analysis : Compare experimental (XRD) and computational (DFT) bond lengths using root-mean-square deviation (RMSD) thresholds (< 0.05 Å) .
- Crystallographic refinement : Apply TWINABS for twinned data or high-resolution refinements in SHELXL to mitigate anisotropic thermal motion errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
